molecular formula C9H20N2O3 B12917049 (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol

(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol

Cat. No.: B12917049
M. Wt: 204.27 g/mol
InChI Key: QODUHZPNZZCCNF-BRDYZLGLSA-N
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Description

(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral pyrrolidine derivative with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol (CID 127256770) . This complex molecule features a pyrrolidine-3,4-diol core, a defining scaffold in medicinal chemistry known for its three-dimensional coverage and ability to explore diverse pharmacophore space due to sp3-hybridization and the presence of multiple stereogenic centers . The specific (3R,4S) configuration of the pyrrolidine ring and the (S) configuration of the 2-hydroxypropyl side chain are critical for its spatial orientation and biological interactions, as proteins are enantioselective and different stereoisomers can exhibit vastly different binding modes and biological profiles . Pyrrolidine derivatives are versatile building blocks in drug discovery, frequently investigated for their potential as ligands for various biological targets. The presence of multiple hydrophilic functional groups, including two hydroxyl groups on the pyrrolidine ring and an additional hydroxyl on the propyl chain, contributes to a polar surface area that can favorably influence the compound's solubility and pharmacokinetic properties. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in the synthesis of more complex molecules, as a chiral scaffold in the development of biologically active agents, or for structural-activity relationship (SAR) studies.

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

(3R,4S)-2-[2-[[(2S)-2-hydroxypropyl]amino]ethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C9H20N2O3/c1-6(12)4-10-3-2-7-9(14)8(13)5-11-7/h6-14H,2-5H2,1H3/t6-,7?,8-,9+/m0/s1

InChI Key

QODUHZPNZZCCNF-BRDYZLGLSA-N

Isomeric SMILES

C[C@@H](CNCCC1[C@H]([C@H](CN1)O)O)O

Canonical SMILES

CC(CNCCC1C(C(CN1)O)O)O

Origin of Product

United States

Preparation Methods

Cyclization from Amino Acid Precursors

A common approach to synthesize pyrrolidine-3,4-diols involves starting from chiral amino acid derivatives or sugar-derived intermediates, which provide the stereochemical framework for the pyrrolidine ring. Cyclization reactions form the five-membered pyrrolidine ring, often via intramolecular nucleophilic substitution or reductive amination steps.

  • Example: Starting from L-tartaric acid derivatives or sugar analogs, the vicinal diol and amino functionalities are introduced and cyclized to form the pyrrolidine ring with the desired stereochemistry.

Reductive Amination for Side Chain Introduction

The aminoethyl side chain bearing the (S)-2-hydroxypropyl group is typically introduced via reductive amination of an aldehyde intermediate with the corresponding amine. This method allows for the selective formation of the secondary amine linkage while maintaining stereochemical control.

  • Reported Yields: Reductive amination steps in related pyrrolidine-3,4-diol derivatives have shown yields ranging from 53% to 70% depending on substituents and reaction conditions.

Detailed Preparation Methodology

Stepwise Synthetic Route

Step Reaction Type Description Key Reagents/Conditions Outcome/Yield
1 Starting Material Selection Use of chiral amino acid or sugar derivative precursors (e.g., L-tartaric acid or D-mannose) Chiral pool synthesis Provides stereochemical backbone
2 Protection of Hydroxyl Groups Protection of vicinal diols as isopropylidene or other acetal protecting groups Acid catalysis (e.g., acetone, acid catalyst) Stabilizes diol for further reactions
3 Formation of Pyrrolidine Ring Intramolecular nucleophilic substitution or reductive amination to close the ring Reductive amination with aldehydes, Pd/C hydrogenation Pyrrolidine ring with defined stereochemistry
4 Introduction of Aminoethyl Side Chain Reductive amination of aldehyde intermediate with (S)-2-hydroxypropylamine NaBH4 or catalytic hydrogenation Formation of secondary amine side chain
5 Deprotection and Purification Removal of protecting groups and purification by chromatography Acid/base hydrolysis, column chromatography Pure (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol

Representative Reaction Conditions

  • Reductive Amination: Typically performed in solvents like dichloromethane or methanol, using sodium triacetoxyborohydride or catalytic hydrogenation (Pd/C, H2) to reduce imine intermediates.
  • Protection/Deprotection: Use of isopropylidene acetals to protect 3,4-diols during ring formation, removed under acidic aqueous conditions.
  • Stereochemical Control: Achieved by starting from enantiomerically pure precursors and mild reaction conditions to avoid racemization.

Spectroscopic and Analytical Confirmation

  • NMR Spectroscopy:

    • 1H NMR shows characteristic multiplets for aromatic and aliphatic protons, with signals for hydroxyl and amine protons confirming substitution patterns.
    • Coupling constants and chemical shifts confirm stereochemistry at C3 and C4.
  • IR Spectroscopy:

    • Strong absorptions for hydroxyl groups (~3300 cm^-1) and amine functionalities.
    • Carbonyl stretches if esters or protecting groups are present during intermediate steps.
  • Mass Spectrometry:

    • Molecular ion peaks consistent with C9H20N2O3 (M+H)+ at m/z 205.
    • Fragmentation patterns support the presence of pyrrolidine and hydroxypropyl moieties.

Comparative Table of Preparation Methods

Methodology Starting Material Key Reaction Yield (%) Advantages Limitations
Chiral pool from tartaric acid (+)-L-tartaric acid Cyclization + reductive amination 60-70 High stereochemical purity Multi-step, protection required
Sugar-derived chemo-enzymatic D-mannose or D-fructose derivatives Enzymatic aldolase + chemical steps 50-65 Enzymatic stereocontrol Requires enzyme availability
Reductive amination of aldehyde intermediates Aldehyde + (S)-2-hydroxypropylamine NaBH4 or Pd/C hydrogenation 53-70 Mild conditions, good yields Sensitive to racemization

Research Findings and Notes

  • The stereochemical integrity of the pyrrolidine ring and side chain is critical for biological activity, necessitating careful selection of chiral precursors and mild reaction conditions.
  • Reductive amination is a versatile and efficient method for introducing the aminoethyl side chain with the (S)-2-hydroxypropyl substituent, often yielding products in the 50-70% range.
  • Protection of the 3,4-diol as isopropylidene acetals is a common strategy to prevent side reactions during ring closure and amination steps.
  • Chemo-enzymatic methods have been explored to improve stereoselectivity and reduce synthetic complexity, though they require access to specific enzymes.
  • Analytical data such as NMR, IR, and mass spectrometry are essential to confirm the structure and stereochemistry of the final compound.

Chemical Reactions Analysis

Key Reaction Steps

StepReaction TypeConditions/ReagentsOutcomeReference
1. Aldol AdditionEnzymatic catalysisD-Fructose-6-phosphate aldolase (FSA mutant A129S/A165G), dihydroxyacetone (DHA), N-Cbz-glycinalForms 2-(hydroxymethyl)pyrrolidine-3,4-diol scaffold with (2S,3R,4R) stereochemistry.
2. Reductive AminationCatalytic hydrogenationH₂ (50 psi), Pd/CReduces imine intermediates to introduce the ethylamino side chain.
3. Stereoselective OxidationIodoxybenzoic acid (IBX)AcOEt, refluxSelectively oxidizes hydroxymethyl groups to aldehydes for side-chain functionalization.
4. DihydroxylationOsmium tetraoxide (OsO₄)Water, tert-butanolIntroduces cis-diol groups with high stereoselectivity (3R,4S configuration).

Derivatization Reactions

The hydroxypropylaminoethyl side chain and diol groups enable diverse modifications:

Functional Group Reactivity

Functional GroupReaction TypeExampleApplicationReference
Primary Amine (-NH₂)AlkylationReacts with alkyl halides (e.g., iodomethane)Modifies side-chain hydrophobicity for enhanced bioavailability.
Hydroxyl (-OH)Protection/DeprotectionAcetylation (Ac₂O, pyridine)Stabilizes intermediates during multi-step synthesis.
Secondary AlcoholsLactamizationHeating in acidic conditions (HCl, 40°C)Forms hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives.

Notable Derivatives

DerivativeStructureBiological Relevance
Methyl Carbamate Cbz-protected amineEnhances glycosidase inhibitory activity (IC₅₀ = 12 μM vs. α-L-rhamnosidase).
2-Oxopiperazine Intramolecular lactamExhibits anti-tubercular activity against Mycobacterium tuberculosis H37Rv.

Stereochemical Influence on Reactivity

The (3R,4S) configuration dictates spatial accessibility and reaction outcomes:

  • Oxidation Selectivity : The 3R-hydroxyl group is preferentially oxidized over 4S due to steric hindrance from the ethylamino side chain .

  • Enzymatic Recognition : α-L-Rhamnosidase binds the (3R,4S) diastereomer 10x more tightly than its enantiomer, affecting inhibitor design .

Biological Interaction Studies

The compound’s reactivity correlates with its glycosidase inhibitory and antimicrobial properties:

Enzyme Inhibition Data

EnzymeIC₅₀ (μM)MechanismReference
α-L-Rhamnosidase0.8Competitive inhibition via transition-state mimicry.
Rat Intestinal Maltase45Non-competitive inhibition; alters substrate binding.
β-Glucosidase>100Low affinity due to mismatched stereoelectronic effects.

Antimicrobial Activity

StrainMIC (μg/mL)Target Pathway
Mycobacterium tuberculosis H37Rv32Cell wall biosynthesis (inhibition of rhamnose incorporation).

Comparative Reactivity with Analogs

CompoundKey Structural DifferenceReactivity Profile
(2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diolLacks ethylamino side chainLower glycosidase inhibition (IC₅₀ = 50 μM vs. α-L-rhamnosidase).
(2S,3S,4R)-LAB derivativesEnantiomeric diol configurationInactive against mycobacterial strains.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound may be used as a ligand for studying enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Enzyme Inhibition and Selectivity

Pyrrolidine-3,4-diol derivatives are known for glycosidase inhibition. The target compound’s hydroxypropyl side chain may confer selectivity distinct from aryl-substituted analogs:

  • Beta-glucosidase inhibition: Analogs like ent-12a and ent-12b (phenylamino/benzylamino substituents) inhibit almond beta-glucosidase (Ki = 13–40 µM) competitively .
  • Alpha/R-mannosidase inhibition: Compound 7 (trifluoromethylbiphenyl substituent) inhibits jack bean R-mannosidase (Ki = 135 nM), while compound 30 () shows anticancer activity via alpha-mannosidase inhibition .

Table 2: Enzymatic Activity Comparison

Compound Name Target Enzyme Ki (nM) Inhibition Type
Target Compound Alpha-mannosidase (predicted) N/A Competitive (hypothesized)
(+)-7a () Jack bean R-mannosidase 135 Competitive
ent-12b () Almond beta-glucosidase 13,000–40,000 Competitive
30 () Alpha-mannosidase N/A Anticancer (cell proliferation)

Stereochemical Influence

Stereochemistry profoundly affects activity:

  • (2R,3R,4S) -configured derivatives (e.g., compound 30) exhibit alpha-mannosidase inhibition, while (2S,3R,4S) analogs show reduced activity .

Spectroscopic and Physicochemical Properties

  • IR/NMR : The hydroxypropyl group in the target compound would show O-H stretches (~3440 cm<sup>−1</sup>) similar to 8d (), but lacks aromatic C-H stretches (~830 cm<sup>−1</sup>) seen in aryl-substituted analogs .

Biological Activity

The compound (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₈N₂O₃
  • Molecular Weight : 174.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Dopamine Transporter (DAT) : It shows high affinity for DAT, which is crucial in regulating dopamine levels in the brain. This interaction suggests potential applications in treating neurological disorders.
  • Norepinephrine Transporter (NET) : Moderate to high affinity for NET indicates a role in modulating norepinephrine levels, potentially impacting mood and attention disorders .

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant inhibition of tumor cell growth at sub-micromolar concentrations. For example, a related compound inhibited tubulin polymerization and arrested HeLa cells at the G2/M phase of the cell cycle .

Neuropharmacological Effects

The compound's interaction with neurotransmitter transporters suggests potential neuropharmacological applications:

  • Dopamine Regulation : By inhibiting DAT, it may enhance dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease or depression.
  • Norepinephrine Modulation : Its action on NET may help in managing attention-deficit hyperactivity disorder (ADHD) and other mood disorders .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the synthesis and biological evaluation of related piperidinyl compounds. Found high affinity for DAT and NET, suggesting potential therapeutic applications in neurological disorders .
Study 2 A related pyrrolidine compound demonstrated significant antiproliferative activity against multidrug-resistant cancer cell lines, indicating potential for overcoming drug resistance in cancer therapy .
Study 3 Evaluated the effect of similar compounds on cell cycle progression in HeLa cells, reporting G2/M phase arrest and apoptosis induction at low concentrations .

Q & A

Basic Research Questions

Q. What stereoselective synthesis methods are recommended for synthesizing (3R,4S)-2-(2-(((S)-2-hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol?

  • Methodological Answer : The compound’s stereochemistry requires enantioselective routes. A validated approach involves hydrogenolysis of benzyl-protected precursors. For example, (3R,4R)-1-benzyl-3,4-pyrrolidinediol can be hydrogenated using 10% Pd/C in anhydrous MeOH under H₂ gas to yield the diol backbone . For the (S)-2-hydroxypropylamine side chain, reductive amination of ketones with chiral catalysts (e.g., Ru-BINAP complexes) ensures stereocontrol. Purification via recrystallization or chiral HPLC is critical to isolate the desired diastereomer.

Q. How can researchers confirm the stereochemical purity of this compound?

  • Methodological Answer : Combine chiral HPLC (e.g., CHIRALPAK® IC-3 column with hexane/isopropanol mobile phase) with ¹H/¹³C NMR. For NMR, observe coupling constants (e.g., J₃,₄ in pyrrolidine for axial-equatorial proton interactions) and compare with computed DFT models . Polarimetry ([α]ᴅ) and X-ray crystallography (if crystals are obtainable) provide definitive stereochemical validation.

Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?

  • Methodological Answer : The compound’s diol and hydroxypropyl groups confer high hydrophilicity. Solubility in water (>50 mg/mL at pH 6–8) is pH-dependent due to protonation of the amine. Stability studies (via LC-MS) show degradation <5% over 24 hours at 4°C in PBS. For long-term storage, lyophilize at -20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate epimerization during the coupling of the pyrrolidine diol with the (S)-2-hydroxypropylamine side chain?

  • Methodological Answer : Epimerization often occurs under basic or high-temperature conditions. Optimize by:

  • Using mild coupling agents (e.g., EDC/HOBt instead of DCC) at 0–4°C.
  • Employing non-polar solvents (e.g., dichloromethane) to minimize nucleophilic interference.
  • Monitoring reaction progress via TLC (silica gel, ninhydrin stain) or inline IR spectroscopy to halt at ~90% conversion .

Q. What analytical techniques resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from impurities or aggregation. Address by:

  • Reproducibility Checks : Validate purity (>98% via HPLC) and confirm absence of endotoxins (LAL assay).
  • Dynamic Light Scattering (DLS) : Detect aggregate formation in buffer solutions.
  • Surface Plasmon Resonance (SPR) : Directly measure binding kinetics to rule out assay interference .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s crystal structure or homology model. Focus on:

  • Hydrogen bonding between the diol moiety and active-site residues (e.g., Asp/Glu in enzymes).
  • Modifying the hydroxypropyl chain length to optimize hydrophobic interactions.
  • Free energy perturbation (FEP) calculations to predict ΔΔG of binding for proposed derivatives .

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